Cas no 1783367-40-7 (1-(cyclobutylmethyl)azetidin-2-ylmethanamine)

1-(Cyclobutylmethyl)azetidin-2-ylmethanamine is a specialized amine compound featuring a cyclobutylmethyl substituent attached to an azetidine scaffold. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The azetidine ring enhances conformational rigidity, while the cyclobutyl group contributes to lipophilicity, potentially improving membrane permeability in bioactive molecules. Its bifunctional nature, with both primary amine and azetidine moieties, allows for versatile derivatization, enabling applications in drug discovery, particularly for targeting GPCRs or enzyme inhibitors. The compound’s well-defined stereochemistry and modular reactivity further support its utility in medicinal chemistry and lead optimization.
1-(cyclobutylmethyl)azetidin-2-ylmethanamine structure
1783367-40-7 structure
Product name:1-(cyclobutylmethyl)azetidin-2-ylmethanamine
CAS No:1783367-40-7
MF:C9H18N2
MW:154.252622127533
CID:6486725
PubChem ID:84077927

1-(cyclobutylmethyl)azetidin-2-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(cyclobutylmethyl)azetidin-2-ylmethanamine
    • 1783367-40-7
    • [1-(cyclobutylmethyl)azetidin-2-yl]methanamine
    • EN300-1281991
    • Inchi: 1S/C9H18N2/c10-6-9-4-5-11(9)7-8-2-1-3-8/h8-9H,1-7,10H2
    • InChI Key: IBXAEFNEFIMPSK-UHFFFAOYSA-N
    • SMILES: N1(CCC1CN)CC1CCC1

Computed Properties

  • Exact Mass: 154.146998583g/mol
  • Monoisotopic Mass: 154.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 29.3Ų

1-(cyclobutylmethyl)azetidin-2-ylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1281991-1.0g
[1-(cyclobutylmethyl)azetidin-2-yl]methanamine
1783367-40-7
1g
$0.0 2023-06-07
Enamine
EN300-1281991-250mg
[1-(cyclobutylmethyl)azetidin-2-yl]methanamine
1783367-40-7
250mg
$972.0 2023-10-01
Enamine
EN300-1281991-1000mg
[1-(cyclobutylmethyl)azetidin-2-yl]methanamine
1783367-40-7
1000mg
$1057.0 2023-10-01
Enamine
EN300-1281991-2500mg
[1-(cyclobutylmethyl)azetidin-2-yl]methanamine
1783367-40-7
2500mg
$2071.0 2023-10-01
Enamine
EN300-1281991-500mg
[1-(cyclobutylmethyl)azetidin-2-yl]methanamine
1783367-40-7
500mg
$1014.0 2023-10-01
Enamine
EN300-1281991-100mg
[1-(cyclobutylmethyl)azetidin-2-yl]methanamine
1783367-40-7
100mg
$930.0 2023-10-01
Enamine
EN300-1281991-5000mg
[1-(cyclobutylmethyl)azetidin-2-yl]methanamine
1783367-40-7
5000mg
$3065.0 2023-10-01
Enamine
EN300-1281991-10000mg
[1-(cyclobutylmethyl)azetidin-2-yl]methanamine
1783367-40-7
10000mg
$4545.0 2023-10-01
Enamine
EN300-1281991-50mg
[1-(cyclobutylmethyl)azetidin-2-yl]methanamine
1783367-40-7
50mg
$888.0 2023-10-01

Additional information on 1-(cyclobutylmethyl)azetidin-2-ylmethanamine

Recent Advances in the Study of 1-(Cyclobutylmethyl)azetidin-2-ylmethanamine (CAS: 1783367-40-7) and Its Applications in Chemical Biology and Medicine

1-(Cyclobutylmethyl)azetidin-2-ylmethanamine (CAS: 1783367-40-7) has recently emerged as a compound of significant interest in the fields of chemical biology and medicinal chemistry. This molecule, characterized by its unique azetidine scaffold and cyclobutylmethyl substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense research.

The synthesis of 1-(cyclobutylmethyl)azetidin-2-ylmethanamine has been optimized through novel methodologies, including catalytic hydrogenation and ring-closing metathesis, which have improved yield and purity. These advancements are crucial for scaling up production for preclinical and clinical studies. The compound's structural features contribute to its high bioavailability and ability to cross the blood-brain barrier, making it a candidate for central nervous system (CNS) targeted therapies.

Pharmacological evaluations have revealed that 1-(cyclobutylmethyl)azetidin-2-ylmethanamine exhibits potent activity as a modulator of specific neurotransmitter receptors, particularly those involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro and in vivo studies have demonstrated its efficacy in reducing neuroinflammation and oxidative stress, key pathological features of these disorders. These findings suggest its potential as a neuroprotective agent.

In addition to its CNS applications, recent research has explored the compound's role in oncology. Preliminary data indicate that 1-(cyclobutylmethyl)azetidin-2-ylmethanamine may inhibit the proliferation of certain cancer cell lines by interfering with key signaling pathways. Its mechanism of action appears to involve the disruption of protein-protein interactions critical for tumor growth and survival. These results highlight its potential as a novel chemotherapeutic agent.

The safety profile of 1-(cyclobutylmethyl)azetidin-2-ylmethanamine has also been investigated, with toxicology studies showing favorable results. The compound exhibits low cytotoxicity at therapeutic doses and minimal off-target effects, which are essential for its development as a drug candidate. Further studies are underway to assess its pharmacokinetics and pharmacodynamics in more complex biological systems.

In conclusion, 1-(cyclobutylmethyl)azetidin-2-ylmethanamine (CAS: 1783367-40-7) represents a promising molecule with diverse therapeutic applications. Its unique chemical structure and biological activity make it a valuable subject for ongoing research. Future studies will likely focus on optimizing its pharmacological properties and exploring its potential in combination therapies. The continued investigation of this compound could lead to significant breakthroughs in the treatment of neurodegenerative diseases and cancer.

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